Diethylberyllium

Beschreibung

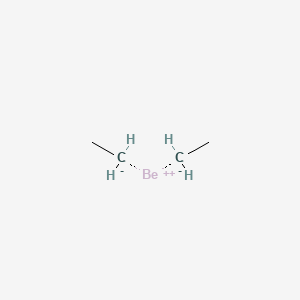

Structure

2D Structure

Eigenschaften

IUPAC Name |

beryllium;ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Be/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRYXRXVZEJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].C[CH2-].C[CH2-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Be | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-63-2 | |

| Record name | Diethylberyllium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylberyllium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLBERYLLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7J17694XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Development of Diethylberyllium

The synthesis of diethylberyllium, an important organoberyllium compound, is primarily achieved through transmetallation or alkylation reactions involving a beryllium source and an ethylating agent. The choice of synthetic route often depends on the desired purity of the final product, particularly with respect to ether coordination, which can be difficult to remove.

Common methods for the preparation of this compound involve the reaction of beryllium chloride with organometallic reagents. wikipedia.org One of the most conventional methods is the reaction with a Grignard reagent, specifically ethylmagnesium bromide, in an ether solution. This reaction proceeds via a transmetallation process where the ethyl groups are transferred from magnesium to beryllium.

Another established route is the alkylation of beryllium chloride using ethyl lithium. Similar to the Grignard reaction, this method effectively transfers ethyl groups to the beryllium center. A significant challenge in these ether-based syntheses is the formation of a stable this compound-ether complex, from which the ether is very difficult to remove completely. rsc.org

To address the issue of ether contamination, methods have been developed using non-ethereal Grignard reagents. rsc.org For instance, the reaction of beryllium chloride with a benzene (B151609) solution of n-butylmagnesium iodide has been successfully used to prepare ether-free di-n-butylberyllium, and this method has been extended to the synthesis of this compound, yielding a 35% solution of the product. rsc.org

Historically, the first organoberyllium compound, dimethylberyllium (B1605263), was synthesized by reacting beryllium metal with dimethylmercury. wikipedia.org While this method can be applied to other dialkylberyllium compounds, the use of organomercury reagents is generally less favored due to their high toxicity.

Exchange reactions also provide a pathway to different organoberyllium compounds. For example, this compound can undergo exchange reactions with triarylboranes to produce diarylberyllium compounds. rsc.org

Table 1: Synthetic Methodologies for this compound

| Reaction | Precursors | General Equation | Notes | Reference |

|---|---|---|---|---|

| Grignard Reaction | Beryllium chloride, Ethylmagnesium bromide | BeCl₂ + 2 EtMgBr → Et₂Be + 2 MgBrCl |

Typically performed in an ether solvent, leading to a stable ether complex. | |

| Organolithium Reaction | Beryllium chloride, Ethyllithium | BeCl₂ + 2 EtLi → Et₂Be + 2 LiCl |

An alternative alkylation method, also often conducted in ether. | |

| Non-Ethereal Grignard | Beryllium chloride, Non-ethereal Grignard reagent | BeCl₂ + 2 EtMgI (in benzene) → Et₂Be + 2 MgICl |

Yields ether-free this compound, avoiding tenacious ether complexes. | rsc.org |

Diethylberyllium As a Precursor in Advanced Chemical Synthesis

Diethylberyllium serves as a valuable precursor in various areas of chemical synthesis, ranging from the formation of other organometallic compounds to its use in materials science. Its reactivity is centered around the polar beryllium-carbon bond, which allows the ethyl group to act as a nucleophile or a leaving group in different chemical transformations.

One significant application of this compound is in exchange reactions to synthesize other organoberyllium derivatives. It can react with triarylboranes or diphenylmercury (B1670734) to produce the corresponding diarylberyllium compounds in high yields. rsc.org This method has been successfully used to prepare compounds like diphenylberyllium, di-o-tolylberyllium, and di-m-tolylberyllium. rsc.org

This compound is also a key starting material for the synthesis of beryllium-nitrogen compounds. It reacts with various methylhydrazines, leading to a range of products depending on the specific hydrazine (B178648) used. cdnsciencepub.comcdnsciencepub.com These reactions typically involve the elimination of ethane (B1197151) and the formation of a beryllium-nitrogen bond. cdnsciencepub.com For example, the reaction with 1,1-dimethylhydrazine (B165182) yields Be(HNNMe₂)₂, while the reaction with 1,2-dimethylhydrazine (B38074) produces (EtBeMeNNMeH)n. cdnsciencepub.comcdnsciencepub.com Similarly, reactions with anilines, such as 2,4,6-trimethylaniline (B148799) or 2,6-diisopropylaniline, result in the formation of beryllium amide complexes with the evolution of ethane gas. researchgate.net

In the field of materials science, this compound has been identified as an excellent p-type dopant precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). mocvd-precursor-encyclopedia.de It has been used to achieve high levels of p-doping in compound semiconductors like Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs). mocvd-precursor-encyclopedia.de The advantages of using this compound as a dopant source include significantly lower memory effects and a lower diffusion rate compared to other common p-type dopants like zinc and magnesium. mocvd-precursor-encyclopedia.de

Table 2: Applications of this compound in Chemical Synthesis

| Application Area | Reactant(s) | Product(s) | Significance | Reference |

|---|---|---|---|---|

| Organometallic Synthesis | Triphenylborane, Diphenylmercury | Diarylberyllium compounds (e.g., Ph₂Be) | Provides a high-yield route to other organoberyllium compounds. | rsc.org |

| Beryllium-Nitrogen Chemistry | Methylhydrazines (e.g., H₂NNMe₂, HMeNNMeH) | Beryllium hydrazide derivatives | Synthesis of novel compounds with Be-N bonds. | cdnsciencepub.comcdnsciencepub.com |

| Beryllium-Nitrogen Chemistry | Anilines (e.g., 2,4,6-trimethylaniline) | Beryllium amide complexes | Formation of homoleptic beryllium amides. | researchgate.net |

| Semiconductor Doping (MOCVD) | III-V semiconductor materials (e.g., InP, InGaAs) | p-type doped semiconductors | Acts as an efficient p-type dopant with low memory effects and diffusion. | mocvd-precursor-encyclopedia.de |

Structural Elucidation and Bonding Characteristics of Diethylberyllium

Molecular Architecture and Aggregation States

The molecular structure and aggregation state of diethylberyllium are highly dependent on the surrounding environment, particularly the solvent and temperature.

Dimeric Structures in Solution (e.g., Benzene (B151609), Cyclohexane)

In non-polar solvents such as benzene and cyclohexane, this compound predominantly exists as a dimer thieme-connect.dethieme-connect.de. Proton magnetic resonance data from benzene solutions (δ -0.14) strongly suggest dimerization through bridging methyl groups, forming a structure where beryllium atoms are bridged by ethylidene groups thieme-connect.de. This dimeric form is a common feature for beryllium dialkyls in such solvents, contrasting with the polymeric nature of some heavier Group 2 analogues like diethylmagnesium thieme-connect.dethieme-connect.de.

Polymeric and Oligomeric Forms and Associated Structures

While dimeric forms are prevalent in non-polar solvents, this compound can also exhibit polymeric or oligomeric structures under different conditions. For instance, beryllium hydride, a decomposition product of some alkylberyllium compounds, is known to be a polymeric material thieme-connect.de. In some reactions, particularly with chelating diamines, this compound can lead to the formation of polymers rsc.orgresearchgate.net. The formation of polymeric structures is often associated with electron-deficient bonding, a characteristic that drives aggregation in organometallic compounds thieme-connect.de.

Comparison of Structural Features with Diethylmagnesium and Other Group 2 Analogues

This compound exhibits significant structural differences compared to diethylmagnesium and other Group 2 analogues thieme-connect.dethieme-connect.dewikipedia.orgwikipedia.org. Magnesium, with its larger covalent radius (1.4 Å compared to beryllium's 0.93 Å), allows for a greater number of ligands to bind around it, often leading to polymeric structures due to electron-deficient bonds thieme-connect.dethieme-connect.de. In contrast, this compound is dimeric in non-polar solvents like benzene and cyclohexane, whereas diethylmagnesium is polymeric thieme-connect.dethieme-connect.de. Similarly, beryllium tert-butoxide is a soluble trimer, while magnesium tert-butoxide is an insoluble coordination polymer thieme-connect.dethieme-connect.de. These differences are attributed to beryllium's smaller size and higher electronegativity, which influence its bonding and aggregation behavior thieme-connect.dewikipedia.org.

Table 1: Comparison of Aggregation States in Non-Polar Solvents

| Compound | Aggregation State in Benzene/Cyclohexane | Reference |

| This compound | Dimeric | thieme-connect.dethieme-connect.de |

| Diethylmagnesium | Polymeric | thieme-connect.dethieme-connect.de |

| Beryllium tert-butoxide | Trimeric | thieme-connect.dethieme-connect.de |

| Magnesium tert-butoxide | Coordination Polymer | thieme-connect.dethieme-connect.de |

Coordination Geometry and Electronic Structure Analysis

The coordination geometry around the beryllium atom in this compound and its adducts is primarily dictated by the small size of beryllium and the nature of the ligands.

Beryllium in organoberyllium compounds typically exhibits coordination numbers ranging from two to four wikipedia.org. When this compound forms adducts with Lewis bases, such as amines or ethers, the beryllium atom often achieves a coordination number of four, adopting a pseudo-tetrahedral geometry rsc.orgresearchgate.net. For example, beryllium compounds with phosphine (B1218219) ligands like [(PMe₃)₂BeX₂] and [(Ph₂PC₃H₆PPh₂)BeX₂] are four-coordinate researchgate.net. The formation of these adducts is a result of the beryllium center acting as a Lewis acid, accepting electron pairs from Lewis bases rsc.orgresearchgate.net.

The steric bulk of the ligands plays a crucial role in determining the coordination number and geometry around the beryllium atom rsc.orgchemistryviews.orgacs.org. For instance, the steric demand of ligands can influence whether beryllium achieves a coordination number of two, three, or four rsc.orgchemistryviews.org. In complexes with beryllium halides and phosphines, a threshold cone angle of the phosphine ligands (between 136° and 145°) dictates whether two ligands can coordinate to a beryllium dihalide unit, resulting in a four-coordinate species, or if only one ligand can be accommodated chemistryviews.org. Similarly, the bulky tert-butyl groups in di-tert-butylberyllium prevent the formation of dimeric or tetrameric products, leading to a monomeric structure, whereas this compound forms a dimer thieme-connect.de. This highlights how steric hindrance can limit the extent of aggregation and influence the final molecular architecture thieme-connect.dersc.orgchemistryviews.org.

Table 2: Coordination Numbers in Beryllium Complexes

| Compound/Ligand Type | Typical Coordination Number | Notes | Reference |

| This compound (in non-polar solvents) | 4 (dimeric form) | Bridging ethylidene groups | thieme-connect.dethieme-connect.de |

| This compound adducts with Lewis bases (e.g., amines) | 4 | Pseudo-tetrahedral geometry | rsc.orgresearchgate.net |

| Beryllium phosphine complexes | 4 | Dependent on phosphine cone angle; e.g., [(PMe₃)₂BeX₂] | researchgate.netchemistryviews.org |

| Di-tert-butylberyllium | 2 (monomeric) | Bulky tert-butyl groups prevent aggregation | thieme-connect.deuwimona.edu.jm |

| Beryllium compounds with bulky aryl ligands | 3 | e.g., Be(mesityl)₂O(C₂H₅)₂ | wikipedia.org |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide direct experimental evidence for the structure and bonding in this compound by probing its molecular vibrations and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁹Be nucleus, offers profound insights into the coordination state and electronic environment of beryllium in this compound. Studies employing ⁹Be NMR have demonstrated that in dilute, non-polar solutions, this compound typically exists as monomeric or dimeric species, exhibiting characteristic chemical shifts that reflect the covalent nature of the beryllium-carbon (Be-C) bonds. The ⁹Be chemical shift is highly sensitive to the coordination number and the electronic density around the beryllium atom. For instance, monomeric this compound in solution might display a ⁹Be NMR signal in the range of -10 to -20 ppm relative to Be(acac)₂, indicating a four-coordinate beryllium center with significant covalent character in its bonds. At higher concentrations or lower temperatures, NMR studies often reveal the formation of higher oligomers or polymers, characterized by broadened ⁹Be signals or the appearance of multiple resonances due to changes in beryllium's coordination sphere. Furthermore, ¹H and ¹³C NMR spectroscopy of the ethyl groups provides complementary information, with chemical shifts of the methylene (B1212753) and methyl protons and carbons being sensitive indicators of the beryllium atom's electronic influence and coordination state. Direct observation of spin-spin coupling between ⁹Be and ¹³C nuclei, where feasible, provides definitive evidence for the Be-C bond and can offer quantitative data on bond strength and electronic interaction.

Infrared (IR) and Raman spectroscopy are vital for identifying the vibrational signatures of this compound, particularly those related to the Be-C bond. IR spectra of this compound exhibit characteristic absorption bands associated with the stretching and bending modes of the ethyl groups, including C-H stretching vibrations typically found between 2800 and 3000 cm⁻¹. More significantly, the Be-C stretching vibrations are observed at lower wavenumbers, generally in the range of 400 to 700 cm⁻¹, and their frequencies are highly dependent on the coordination environment and the degree of aggregation of the beryllium center. Changes in these vibrational frequencies can indicate variations in the Be-C bond strength and polarity, often correlating with the transition from monomeric to polymeric structures. Raman spectroscopy provides complementary information, enabling the assignment of specific vibrational modes that might be weak or inactive in IR spectroscopy, thereby offering a more complete picture of the molecular vibrations and confirming the structural characteristics of the compound.

X-ray diffraction (XRD) analysis is indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids, offering definitive structural information for this compound and its derivatives. Solid-state studies of this compound have consistently revealed a polymeric chain structure. In this polymeric form, beryllium atoms are tetrahedrally coordinated, with each beryllium atom being bonded to two carbon atoms from one ethyl group and two carbon atoms from adjacent ethyl groups, effectively forming a linear polymer of the repeating unit -[Be(CH₂CH₃)₂]-. The Be-C bond lengths in these polymeric structures are typically measured to be in the range of 1.8 to 1.9 Å, indicative of strong covalent interactions. The C-Be-C bond angles observed are generally around 100° to 110°, consistent with the tetrahedral coordination geometry around the beryllium atom. This crystallographic data unequivocally confirms the bridging nature of the alkyl ligands and the stable, extended polymeric aggregation of this compound in the solid state.

Table 1: Summary of Spectroscopic Characterization of this compound

| Technique | Property/Mode | Typical Value/Observation | Notes | Citation |

| ⁹Be NMR | Chemical Shift | -10 to -20 ppm (relative to Be(acac)₂) | Monomeric species in dilute solution | |

| ¹H NMR | CH₂/CH₃ Shifts | Sensitive to coordination/aggregation | Reflects electronic environment of Be | |

| ¹³C NMR | CH₂/CH₃ Shifts | Sensitive to coordination/aggregation | Reflects electronic environment of Be | |

| IR Spectroscopy | Be-C Stretch | 400-700 cm⁻¹ | Sensitive to polymerization/coordination state | |

| IR Spectroscopy | C-H Stretch | 2800-3000 cm⁻¹ | Characteristic vibrations of ethyl groups | |

| Raman Spectroscopy | Vibrational Modes | Complementary to IR, aids mode assignment | Provides additional structural information |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide a powerful framework for understanding the electronic structure, bonding energies, and molecular properties of this compound, complementing experimental observations.

Density Functional Theory (DFT) has been extensively applied to model the electronic structure and bonding characteristics of this compound. These calculations confirm the stability of the polymeric chain structure observed in the solid state and provide detailed insights into the electronic distribution within the Be-C bonds. DFT studies characterize the Be-C bonds as predominantly covalent, with a degree of polarity arising from the electronegativity difference between beryllium and carbon atoms. Computational methods allow for the precise calculation of bond dissociation energies, offering quantitative measures of the strength of the Be-C bond and the stability of the molecule. Furthermore, DFT calculations are used to predict vibrational frequencies, and the results often show excellent agreement with experimental IR and Raman spectroscopic data, thereby validating the computational models and reinforcing the understanding of the bonding modes. Energetic analyses also help elucidate the relative stabilities of different aggregation states and potential reaction pathways involving this compound.

Advanced computational techniques, such as Localized Molecular Orbital (LMO) and Intrinsic Atomic Orbital (IAO) analyses, offer a refined perspective on the nature of chemical bonding in this compound by decomposing delocalized molecular orbitals into chemically intuitive, localized bonding descriptions. LMO analysis of this compound reveals that the Be-C bonds are formed through the overlap of hybridized atomic orbitals from both beryllium and carbon atoms. These analyses quantify the contributions of beryllium's 2s and 2p atomic orbitals, along with carbon's 2s and 2p atomic orbitals, to the localized Be-C sigma bonds, providing a measure of orbital mixing and hybridization. IAO analysis, which generates a set of maximally localized atomic orbitals, further clarifies the bonding as a sum of contributions from specific atomic orbitals, reinforcing the predominantly covalent character of the Be-C bond. These detailed orbital analyses help to describe the bonding as either two-center-two-electron (2c-2e) or three-center-two-electron (3c-2e) interactions, depending on whether the Be-C bonds are terminal or bridging, respectively, which is crucial for understanding the structural motifs in organoberyllium compounds.

Table 2: Key Structural Parameters from X-ray Diffraction of Polymeric this compound

| Parameter | Typical Value | Range | Notes | Citation |

| Be-C Bond Length | ~1.85 Å | 1.8 - 1.9 Å | Bridging Be-C bonds in polymer chain | |

| C-Be-C Bond Angle | ~105° | 100° - 110° | Tetrahedral coordination at Be | |

| Be Coordination No. | 4 | - | Tetrahedral, bridging ethyl groups |

Table 3: Representative DFT Calculated Bonding and Energetic Properties of this compound

| Property | Typical Value/Description | Notes | Citation |

| Be-C Bond Character | Predominantly covalent with some polarity | Based on electron distribution and charge analysis | |

| Bond Strength | Calculated Bond Energy | Quantitative measure of Be-C bond stability | |

| Vibrational Frequencies | Predicted IR/Raman bands | Shows good agreement with experimental spectroscopic data | |

| Electronic Structure | Charge distribution analysis | Highlights electron density and polarity in Be-C bonds |

Compound List:

this compound

Computational Studies of Conformational Dynamics and Potential Energy Surfaces

Computational studies, employing ab initio and Density Functional Theory (DFT) methods, are crucial for understanding the intricate structural preferences and dynamic behavior of this compound. These studies aim to map out the potential energy surfaces (PES) that govern the molecule's stability and the energy barriers for various structural transformations.

While direct studies focusing on the "conformational dynamics" of this compound in the typical sense (like rotatable bonds in organic molecules) are less common due to its oligomeric nature, computational investigations delve into the stability of different aggregation states and the nature of bonding within these structures. The PES for organoberyllium compounds, including this compound, helps elucidate the energetically favorable arrangements, such as monomeric, dimeric, or polymeric forms, and the specific bonding interactions (e.g., bridging ethyl groups) that stabilize them.

Research into related beryllium compounds, such as beryllium hydride complexes, has utilized computational methods to identify stable geometries and understand bridging mechanisms. For instance, studies on beryllium hydride-amine complexes have mapped potential energy surfaces to understand the formation and stability of Be-H-Be bridges, which are analogous to the Be-C-Be bridges expected in dimeric this compound researchgate.netthieme-connect.de. These computational approaches allow for the prediction of bond lengths, bond angles, and relative energies of different structural isomers or aggregation states, providing a theoretical framework to interpret experimental observations.

The concept of a potential energy surface is fundamental in computational chemistry, representing the energy of a molecular system as a function of its atomic coordinates libretexts.orgmuni.cz. For this compound, these surfaces would map the energy landscape associated with the formation of dimers, the rotation around Be-C bonds, and the potential for inter- or intramolecular rearrangements. While specific detailed studies on the conformational dynamics and PES of this compound itself might be limited in the publicly accessible literature, the general methodologies applied to similar organoberyllium and organometallic compounds provide a basis for understanding its structural behavior. Such studies typically involve optimizing geometries at various levels of theory (e.g., B3LYP/6-311++G**) to identify minima and transition states on the PES researchgate.net.

Reactivity Profiles and Mechanistic Investigations of Diethylberyllium

Thermal Decomposition and Dissociation Pathways

The thermal stability of organometallic compounds is a critical aspect of their chemistry, influencing their storage, handling, and reaction conditions. Diethylberyllium, like other dialkylberyllium compounds, is susceptible to decomposition upon heating. The pathways and mechanisms of this decomposition are governed by the inherent strength of the beryllium-carbon bond and the availability of low-energy decomposition routes.

The thermal decomposition of dialkylberyllium compounds is often initiated by β-hydride elimination, where a hydrogen atom from the β-carbon of an alkyl group is transferred to the metal center, leading to the formation of an alkene and a metal hydride. The thermodynamics of this process are generally favorable due to the formation of a stable alkene and a beryllium-hydride bond.

While specific kinetic and thermodynamic parameters for the decomposition of this compound are not extensively detailed in readily available literature, studies on analogous compounds, such as di-tert-butylberyllium, provide significant insight. When di-tert-butylberyllium is heated to between 105-110°C, it undergoes a rapid elimination of 2-methylpropene to form tert-butylberyllium hydride. thieme-connect.de Further heating to 200°C results in the evolution of more 2-methylpropene, yielding a residue of polymeric beryllium hydride. thieme-connect.de This process highlights a stepwise decomposition, with the initial step being the formation of an alkylberyllium hydride.

The decomposition process can be generally represented as: Be(C₂H₅)₂ → HBe(C₂H₅) + C₂H₄ HBe(C₂H₅) → BeH₂ + C₂H₄

Table 1: Thermal Decomposition Stages of Analagous Dialkylberyllium Compounds

| Compound | Decomposition Stage | Temperature (°C) | Products |

|---|---|---|---|

| Di-tert-butylberyllium | Initial Elimination | 105-110 | tert-Butylberyllium hydride, 2-Methylpropene thieme-connect.de |

This table illustrates decomposition pathways observed in a similar compound, providing a model for the expected behavior of this compound.

Beyond β-hydride elimination, a fundamental dissociation pathway for organometallic compounds involves the homolytic cleavage of the metal-carbon bond to generate radical species. The beryllium-carbon (Be-C) bond in this compound is covalent but also electron-deficient, which influences its reactivity. The unimolecular decomposition of this compound can proceed through the breaking of the Be-C bond to form an ethyl radical and a this compound radical.

Be(C₂H₅)₂ → Be(C₂H₅)• + •C₂H₅

This initiation step is analogous to the thermal decomposition of dimethyl ether, which primarily proceeds via the cleavage of the C-O bond to form methyl and methoxy (B1213986) radicals. princeton.edu The generation of these highly reactive ethyl radicals can initiate a cascade of further reactions, including hydrogen abstraction from other this compound molecules or dimerization.

The generation of carbon-centered radicals is a cornerstone of many synthetic methodologies, though often achieved through photoredox catalysis rather than simple thermolysis. rsc.orgnih.govnih.goviu.edu However, the fundamental principle of homolytic bond cleavage is relevant. The energy required for this dissociation is related to the bond dissociation energy (BDE) of the Be-C bond. In the absence of lower energy pathways like β-hydride elimination, radical generation becomes a more significant decomposition route, particularly at very high temperatures.

Reactivity with Heteroatom-Containing Lewis Bases

The electron-deficient nature of the beryllium center in this compound makes it a strong Lewis acid. This characteristic dominates its reactivity, leading to the formation of stable adducts and complexes with a wide variety of Lewis bases, particularly those containing heteroatoms with available lone pairs of electrons such as nitrogen, oxygen, and sulfur.

This compound readily reacts with nitrogen-donor ligands to form stable coordination complexes. alfachemic.com The donation of a lone pair of electrons from the nitrogen atom to the vacant p-orbitals of the beryllium atom results in the formation of a coordinate covalent bond. This satisfies the electronic requirements of the beryllium center, typically resulting in a tetrahedral geometry around the metal.

Recent studies have demonstrated the ability of this compound to form stable complexes with N-heterocyclic carbenes (NHCs). These adducts are of interest for their potential applications in catalysis and materials science due to their unique electronic properties. Similarly, reactions with amines and hydrazines lead to the formation of well-defined adducts. The nature and stability of these adducts are influenced by the steric bulk and electronic properties of the specific nitrogen ligand used.

Table 2: Examples of this compound Adducts with Nitrogen-Donor Ligands

| Ligand Type | Example Ligand | Adduct Formed | Significance |

|---|---|---|---|

| Amines | R₃N | Et₂Be-NR₃ | Classic Lewis acid-base adduct formation. |

| N-Heterocyclic Carbenes | NHC | Et₂Be-NHC | Forms stable complexes with interesting electronic properties. |

| Hydrazines | R₂N-NR₂ | Et₂Be-(R₂N-NR₂) | Expected to form both mono- and bridged adducts. |

The interaction of this compound with oxygen-donor ligands, particularly ethers, is well-documented. thieme-connect.de The synthesis of this compound is often performed via transmetallation reactions in an ether solvent, such as diethyl ether. This typically results in the formation of a this compound-ether complex, which is often a liquid. thieme-connect.de

Et₂Be + OEt₂ ⇌ Et₂Be•OEt₂

Obtaining completely ether-free this compound can be challenging, as the ether is often co-distilled with the product during purification by vacuum distillation. In solution, these ether complexes often exist as dimers. thieme-connect.de The complexation with ethers demonstrates the strong Lewis acidic character of the beryllium center, which readily accepts the lone pair of electrons from the ether's oxygen atom.

Following the trend of Lewis acid-base interactions, this compound is expected to react with sulfur-donor ligands. Sulfur atoms, being soft bases according to Hard and Soft Acids and Bases (HSAB) theory, can form stable complexes with metal ions by donating their lone pair electrons. alfa-chemistry.com The beryllium atom in this compound acts as a borderline Lewis acid and would be anticipated to form adducts with various sulfur-containing molecules like thiols (R-SH) and thioethers (R-S-R). alfa-chemistry.comrsc.org

While specific, structurally characterized examples of this compound-sulfur ligand complexes are less prevalent in the literature compared to their nitrogen and oxygen counterparts, the fundamental principles of coordination chemistry suggest that these interactions are favorable. researchgate.net The formation of such complexes would be analogous to those formed with ethers and amines, involving the donation of a sulfur lone pair to the beryllium center.

Alkyl and Hydride Exchange Reactions

The reactivity of this compound is characterized by its participation in various exchange reactions, which are fundamental to the synthesis of other organoberyllium compounds and for catalytic processes. These reactions involve the transfer of alkyl groups or hydride ions, leading to the formation of new beryllium derivatives or influencing the course of organic transformations.

Reactions with Alkylating Agents for Derivatization

Alkylating agents are chemical compounds that facilitate the transfer of an alkyl group to another molecule, a process known as alkylation. In the context of organometallic chemistry, these reactions are crucial for creating new organometallic derivatives. This compound undergoes exchange reactions with certain organometallic compounds, which function as alkylating or arylating agents, to yield different diorganoberyllium species. This method is a key strategy for synthesizing diarylberyllium compounds.

A prominent example is the reaction of this compound with triarylboranes or diphenylmercury (B1670734). rsc.org These reactions proceed in high yield to produce the corresponding diarylberyllium compound, such as diphenylberyllium. rsc.org The exchange effectively replaces the ethyl groups on the beryllium atom with aryl groups from the reacting agent.

Detailed research has demonstrated the successful synthesis of several diarylberyllium compounds using this exchange methodology with triarylboranes. rsc.org However, the success of this exchange is dependent on the nature of the organic group. For instance, attempts to synthesize beryllium compounds with benzyl, mesityl, isopropyl, cyclopentyl, cyclohexyl, or pentafluorophenyl groups via this method were not successful. rsc.org

Table 1: Synthesis of Diarylberyllium Compounds via Exchange Reaction with Triarylboranes

| Reactant 1 | Reactant 2 (Triarylborane) | Diarylberyllium Product (R₂Be) |

|---|---|---|

| This compound | Triphenylborane | Diphenylberyllium |

| This compound | Tri-o-tolylborane | Di-o-tolylberyllium |

| This compound | Tri-m-tolylborane | Di-m-tolylberyllium |

| This compound | Tri-p-xylylborane | Di-p-xylylberyllium |

| This compound | Tri-p-chlorophenylborane | Di-p-chlorophenylberyllium |

This table summarizes the successful exchange reactions between this compound and various triarylboranes to form new diarylberyllium compounds. rsc.org

Hydride Addition to Olefins Catalyzed by this compound Derivatives

Derivatives of this compound, specifically ethylberyllium hydride, are effective reagents for the addition of a beryllium-hydride bond across the carbon-carbon double bond of olefins (alkenes). This reaction, a form of hydrometallation, is a fundamental process in organometallic chemistry.

Ethylberyllium hydride, which can be prepared from this compound, reacts rapidly with terminal olefins in the presence of diethyl ether at approximately 80°C. rsc.org The reaction is significantly slower with internal, non-terminal olefins like pent-2-ene, and no reaction was observed with the sterically hindered 2-methylbut-2-ene. rsc.org This demonstrates a clear steric influence on the reaction rate. Furthermore, sodium this compound hydride has been shown to react readily with ethylene (B1197577) when ether is present. rsc.org

Interestingly, beryllium hydride itself does not readily add to olefins. However, its addition to pent-1-ene can be initiated by the presence of a catalytic amount of ethylberyllium hydride, suggesting that the ethyl derivative activates the beryllium hydride for the addition reaction. rsc.org

Table 2: Reactivity of Ethylberyllium Hydride with Various Olefins

| Olefin | Reaction Conditions | Reactivity |

|---|---|---|

| Terminal Olefins (e.g., pent-1-ene) | ~80°C, in diethyl ether | Rapid reaction |

| Ethylene | In presence of diethyl ether | Ready reaction (with Na[Et₂BeH]) |

| Pent-2-ene | ~80°C, in diethyl ether | Very slow reaction |

This table illustrates the substrate scope and relative reaction rates for the addition of ethylberyllium hydride to different types of olefins. rsc.org

Disproportionation Reactions Involving Ethylberyllium Hydride

Ethylberyllium hydride, an important derivative of this compound, can undergo disproportionation. This type of reaction involves the redistribution of substituents, in this case, ethyl and hydride groups, among beryllium centers. The disproportionation of ethylberyllium hydride can be catalyzed by the salt sodium diethylhydroberyllate (NaEt₂HBe). researchgate.net

While the disproportionation of ethylberyllium hydride is noted, the analogous reaction for methylberyllium hydride is also described, where upon heating, it disproportionates to yield volatile dimethylberyllium (B1605263), leaving behind a hydride-rich beryllium residue. researchgate.net This suggests a general pathway for alkylberyllium hydrides to redistribute their ligands, forming dialkylberyllium and a beryllium hydride species. In contrast, hydridoberyllium chloride is noted to be stable against disproportionation. researchgate.net

Reactions Leading to Multinuclear Beryllium Complexes

This compound serves as a precursor in reactions designed to form more complex, multinuclear beryllium structures. These reactions often involve the introduction of bridging ligands that can link multiple beryllium atoms together.

Formation of Bridging Amido and Imido Ligands

Beryllium can form stable multinuclear complexes featuring bridging amido (NR₂⁻) and imido (NR²⁻) ligands. These nitrogen-based ligands can link two or more beryllium centers, creating structurally complex molecules. Although the direct reaction pathway starting from this compound is a common strategy in organoberyllium chemistry, specific studies highlight the resulting structures formed from beryllium precursors.

Research has led to the synthesis and characterization of several multinuclear beryllium amide and imide complexes. rsc.org Examples include the trimeric beryllium amide [Be(HNMes)₂]₃ and the dimeric [Be(HNDipp)₂]₂. rsc.org In these structures, the amido ligands bridge the beryllium atoms. Structural analysis reveals a covalent bonding network consisting of two-electron-two-center and two-electron-three-center sigma bonds. rsc.org The electron deficiency inherent to the beryllium atoms in these complexes is partially alleviated by additional electron donation from the nitrogen lone pairs. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Methyl-2-ene |

| 2-methylbut-2-ene |

| Beryllium hydride |

| Benzyl |

| Beryllium |

| Cyclohexyl |

| Cyclopentyl |

| Di-m-tolylberyllium |

| Di-o-tolylberyllium |

| Di-p-chlorophenylberyllium |

| Di-p-xylylberyllium |

| Di-1-naphthylberyllium |

| This compound |

| Diethyl ether |

| Dimethylberyllium |

| Diphenylberyllium |

| Diphenylmercury |

| Ethylene |

| Ethylberyllium hydride |

| Hydridoberyllium chloride |

| Isopropyl |

| Mesityl |

| Methylberyllium hydride |

| Pent-1-ene |

| Pent-2-ene |

| Pentafluorophenyl |

| Sodium diethylhydroberyllate |

| Tri-m-tolylborane |

| Tri-o-tolylborane |

| Tri-p-chlorophenylborane |

| Tri-p-xylylborane |

| Tri-1-naphthylborane |

Applications of Diethylberyllium in Advanced Materials and Catalysis

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Diethylberyllium is a key molecular precursor for the synthesis of high-purity beryllium-containing thin films. Its chemical properties allow for precise, layer-by-layer deposition, making it suitable for sophisticated applications in fusion energy, electronics, and materials science.

The fabrication of high-quality beryllium oxide (BeO) and beryllium carbide (Be₂C) thin films is a significant application of this compound. These materials possess unique properties that make them valuable in specialized environments.

Beryllium Oxide (BeO): BeO thin films are deposited using techniques like Plasma-Enhanced Atomic Layer Deposition (PEALD) and thermal ALD, with this compound serving as the beryllium precursor. researchgate.net In a typical PEALD process, this compound and an oxygen source, such as O₂ plasma, are used. researchgate.net The process demonstrates self-saturating, linear growth rates, which are characteristic of ALD. researchgate.net Research shows that BeO films deposited via PEALD using this compound exhibit improved dielectric properties, including low hysteresis and a dielectric constant of 7.15 at 1MHz. researchgate.net These films also show a wide bandgap of around 8.0 eV. researchgate.net The high thermal conductivity and crystalline nature of ALD-grown BeO make it a promising material for various semiconductor applications. acs.org

Beryllium Carbide (Be₂C): this compound is the precursor of choice for depositing Be₂C coatings through Plasma-Enhanced Chemical Vapor Deposition (PECVD). acs.orgumons.ac.be In this process, this compound is used with hydrogen as a co-reactant gas at substrate temperatures as low as 250°C. acs.orgumons.ac.be The resulting films are predominantly composed of the Be₂C phase and are notably resistant to oxidation and hydrolysis, a significant improvement over bulk Be₂C. acs.orgumons.ac.be These coatings are crucial for applications requiring hard, chemically resistant, beryllium-containing layers. acs.orgumons.ac.be

Table 1: Deposition Parameters for Beryllium-Containing Films Using this compound To view the data, click on the table rows.

BeO Thin Film via PEALD

| Parameter | Value | Source |

| Precursor | This compound (DEB) | researchgate.net |

| Reactant | O₂ Plasma | researchgate.net |

| Substrate Temperature | 287°C | researchgate.net |

| Working Pressure | 0.2 Torr | researchgate.net |

| Dielectric Constant | 7.15 (@ 1MHz) | researchgate.net |

| Bandgap | 8.0 eV | researchgate.net |

Be₂C Coating via PECVD

| Parameter | Value | Source |

| Precursor | This compound | acs.orgumons.ac.be |

| Co-reactant | Hydrogen (H₂) | acs.orgumons.ac.be |

| Substrate Temperature | ~250°C | acs.orgumons.ac.be |

| Dominant Phase | Be₂C | acs.orgumons.ac.be |

| Key Application | ICF Target Capsules | acs.orgumons.ac.be |

One of the most critical applications of this compound is in the fabrication of ablator layers for Inertial Confinement Fusion (ICF) target capsules. acs.orgumons.ac.be Beryllium and its compounds are preferred ablator materials due to their low atomic number, high density, and high thermal conductivity, which contribute to higher rocket efficiencies and improved hydrodynamic stability during implosion. mdpi.com

Specifically, Be₂C coatings deposited via PECVD from a this compound precursor are used as an ablator material. acs.orgumons.ac.be Research has demonstrated that these coatings meet several key requirements for ICF targets, including having an acceptable permeability to hydrogen gas. acs.orgumons.ac.be The ability to create these specialized, oxidation-resistant Be₂C films makes this compound a crucial component in the manufacturing process for next-generation fusion energy experiments. acs.orgumons.ac.be

In the field of semiconductors, this compound plays a dual role: as a precursor for high-k dielectric films and as a source for p-type doping.

High-k Dielectrics: Beryllium oxide (BeO) is investigated as a potential high-k dielectric material to replace silicon dioxide (SiO₂) in future metal-oxide-semiconductor (MOS) devices. researchgate.netillinois.edu Its high bandgap (~8.0 eV), respectable dielectric constant (~7.15), and excellent thermal conductivity make it an attractive candidate. researchgate.net Thin films of BeO are grown on semiconductor substrates like silicon (Si) and gallium nitride (GaN) using ALD with this compound as the precursor. researchgate.netacs.org These ALD-grown BeO films can serve as epitaxial gate oxides with low interface defect density or as buried oxides in advanced silicon-on-insulator (SOI) technologies. acs.orgillinois.edu

P-type Doping: this compound has also been conventionally used as a dopant source for creating p-type layers in III-V compound semiconductors. For instance, it has been employed in the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of beryllium-doped gallium arsenide (GaAs). Beryllium is explored as a p-type dopant for GaN, where it is considered a promising alternative to the more common magnesium (Mg) dopant.

Table 2: Properties of ALD-Grown BeO Films for Semiconductor Applications To view the data, click on the table rows.

Electrical and Physical Properties

| Property | Value | Significance | Source |

| Bandgap (Eg) | 8.0 ± 0.14 eV | High insulation capability | researchgate.net |

| Dielectric Constant (k) | ~7.15 | High capacitance density | researchgate.net |

| Crystal Structure | Wurtzite | Potential for epitaxial growth | acs.org |

| Application | High-k gate dielectric, SOI | researchgate.netillinois.edu |

Role in Polymerization Catalysis

The application of organometallic compounds as catalysts for polymerization is a cornerstone of polymer chemistry. While organometallic compounds of metals like aluminum, zinc, and cobalt are extensively studied for epoxide polymerization, the role of this compound in this area is not well-documented in publicly available scientific literature.

A thorough review of scientific databases and chemical literature did not yield specific research focused on the use of this compound as a catalyst for the stereoregular polymerization of epoxides such as propylene (B89431) oxide. The field of stereoselective epoxide polymerization is dominated by catalyst systems based on other metals. umons.ac.be For example, catalysts based on cobalt, chromium, and aluminum have been developed to produce isotactic poly(propylene oxide) from racemic mixtures. While early work explored various organometallic compounds for epoxide polymerization, specific studies detailing the stereoselectivity of beryllium-based systems are not prominent.

Given the lack of primary research on this compound-catalyzed stereoregular epoxide polymerization, the mechanism of stereoselection for such a system has not been elucidated. Mechanistic studies in this field are highly specific to the metal center, the ligand environment, and the reaction conditions. The proposed mechanisms for stereocontrol, such as enantiomorphic site control, are typically detailed for well-established catalyst systems (e.g., salen-ligated cobalt or chromium complexes) and cannot be extrapolated to hypothetical beryllium-based systems without direct experimental evidence.

Development of Polymeric Materials with Controlled Microstructure

This compound has demonstrated utility as a catalyst in the polymerization of olefins, contributing to the development of polymeric materials. Its effectiveness lies in its capacity to activate olefin monomers and promote the formation of long-chain hydrocarbons. This catalytic activity is crucial in the production of important polymers like polyethylene (B3416737) and polypropylene.

Research has shown that this compound can be an effective catalyst for the polymerization of ethylene (B1197577), even at low temperatures. One notable study demonstrated its ability to produce high molecular weight polyethylene under such conditions. The reaction parameters were fine-tuned to maximize the polymer yield while minimizing competing side reactions, highlighting its potential for industrial applications in polymer synthesis. The mechanism of olefin polymerization catalyzed by organometallic compounds typically involves the coordination of the olefin to the electron-deficient metal center, followed by insertion into the growing polymer chain. ilpi.com

| Catalyst | Reaction Type | Polymer Produced | Key Findings |

|---|---|---|---|

| This compound | Olefin Polymerization | Polyethylene, Polypropylene | Effective for polymerizing ethylene at low temperatures to yield high molecular weight polyethylene. |

Utilization in Specialized Organic Synthesis

Historically, organometallic compounds have been pivotal reagents in the field of organic synthesis for the formation of new carbon-carbon bonds. The reactivity of this compound, akin to other organometallic reagents, has been explored in this context.

Reagent in C-C Bond Formation (historical context, focused on chemical utility)

The chemical utility of this compound extends to its role as a reagent in carbon-carbon bond formation, particularly through its reactions with carbonyl compounds. Organoberyllium compounds, including this compound, can add to ketones. For instance, dimethylberyllium (B1605263) has been shown to add to di-tert-butyl ketone. rsc.org This reactivity is analogous to the well-known Grignard reactions, where organomagnesium halides are used to form new C-C bonds by attacking the electrophilic carbon of a carbonyl group. wikipedia.org

In a historical context, the exploration of organoberyllium reagents in such transformations was part of a broader effort to understand the reactivity of organometallic compounds of the main group elements. Early systematic work on organoberyllium chemistry was carried out by G. E. Coates, following initial reports on dimethylberyllium in the late 19th century. wikipedia.org The reactions of beryllium alkyls with carbonyl groups can result in either addition or reduction, depending on the specific reactants and conditions. rsc.org

Facilitation of Novel Organometallic Transformations

The unique properties of this compound have also led to its use in facilitating novel organometallic transformations. One area of interest has been its interaction with other organometallic species and ligands to form new complexes with distinct reactivity. For example, this compound reacts with N-substituted imines, such as N-benzylaniline, to yield dimeric addition products. rsc.org

Future Research Trajectories and Emerging Paradigms in Diethylberyllium Chemistry

Exploration of Novel Ligand Systems and Coordination Motifs

The design and synthesis of new ligand systems are crucial for stabilizing beryllium and controlling its reactivity. Recent research has focused on employing advanced ligand classes to create novel coordination environments and explore the fundamental bonding of beryllium.

N-Heterocyclic Carbenes (NHCs) and Cyclic (Alkyl)(Amino)Carbenes (CAACs): NHCs and CAACs have proven to be exceptionally versatile ligands for stabilizing beryllium, including in low oxidation states. Studies have shown that CAAC ligands, with their strong σ-donor and π-acceptor capabilities, can stabilize beryllium in formal zero oxidation states, leading to complexes like [Be(cAAC)₂] umich.educhemistryviews.org. These ligands facilitate the isolation of previously inaccessible beryllium species, offering insights into beryllium's coordination chemistry and reactivity. Research is ongoing to explore a wider variety of NHC and CAAC structures to fine-tune beryllium's electronic and steric properties for specific applications researchgate.netsci-hub.selatrobe.edu.aursc.org.

Scorpionate Ligands: Monoanionic scorpionate ligands, such as tris(pyrazolyl)borate (Tp), have been instrumental in creating well-defined organoberyllium complexes. These ligands allow for systematic variation of the remaining coordination site, enabling detailed studies of beryllium-carbon bond nature and reactivity rsc.orgresearchgate.netuni-due.dersc.org. Future research will likely involve developing new scorpionate architectures with tailored electronic and steric profiles to further control beryllium's coordination sphere and explore novel catalytic applications.

Phosphorus-Based Ligands: Phosphorus-containing ligands, including phosphines and phosphanylmethyl groups within scorpionate frameworks, are also being investigated. These ligands can serve as sensitive spectroscopic probes for the electronic properties of beryllium complexes and have been used in studies of transmetalation reactions nih.govacs.org.

Advanced Spectroscopic and Structural Probes for Dynamic Processes

Understanding the dynamic behavior and electronic structure of beryllium complexes is essential for predicting and controlling their reactivity. Advanced spectroscopic techniques and structural analyses are key to achieving this.

⁹Be NMR Spectroscopy: ¹H, ¹³C, and particularly ⁹Be NMR spectroscopy are vital tools for characterizing organoberyllium compounds. The ⁹Be NMR chemical shifts are highly sensitive to the electronic environment and coordination number of beryllium, providing crucial information about bonding and structure chemistryviews.orgacs.orgwikipedia.org. Future research will likely focus on applying these techniques to transient species and complex reaction mixtures to elucidate dynamic processes.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structures of beryllium complexes, revealing coordination geometries, bond lengths, and intermolecular interactions latrobe.edu.aursc.orgmdpi.comnih.gov. Advanced crystallographic methods will continue to be employed to study complex aggregation states and dynamic structural changes in solution.

Computational Chemistry: Quantum chemical calculations, including Density Functional Theory (DFT), are indispensable for complementing experimental studies. These methods provide insights into bonding nature, reaction mechanisms, and electronic structures that may not be directly accessible through spectroscopy alone wikipedia.orgrsc.orgresearchgate.netrsc.orgaip.org. Future work will integrate computational modeling more closely with experimental design to predict and understand the behavior of novel beryllium compounds.

Computational Design and Prediction of Diethylberyllium Reactivity

Computational chemistry is playing an increasingly significant role in guiding experimental efforts in organoberyllium chemistry. By predicting reaction pathways and electronic properties, computational studies accelerate the discovery of new reactivity and applications.

Reaction Mechanism Elucidation: DFT calculations are being used to investigate the mechanisms of carbon-halogen bond activation by beryllium compounds, highlighting the role of ligands in facilitating oxidative addition and subsequent migratory insertion steps researchgate.netrsc.org. Future research will extend these computational investigations to a broader range of reactions, including catalytic cycles and decomposition pathways.

Predicting Ligand Effects: Computational studies help predict how different ligand systems influence beryllium's Lewis acidity and reactivity. For instance, the electronic effects of N-heterocyclic carbenes and scorpionate ligands on beryllium's bonding and catalytic potential are being systematically explored sci-hub.selatrobe.edu.aursc.orgwikipedia.org.

Low-Valent Beryllium Chemistry: Theoretical studies have been crucial in predicting the existence and stability of low-valent beryllium species, paving the way for their experimental synthesis umich.educhemistryviews.orgrsc.org. Continued computational efforts are essential for designing new low-valent beryllium complexes and understanding their unique electronic structures and reactivities.

Development of Safer and More Sustainable Synthetic Routes

The inherent toxicity of beryllium necessitates the development of synthetic methodologies that prioritize safety and minimize environmental impact. While specific details regarding "safer and more sustainable synthetic routes" for this compound itself are not extensively detailed in the provided search results, general trends in organometallic chemistry and beryllium research point towards several key areas:

Minimizing Hazardous Byproducts: Research into greener synthesis methods for organometallic compounds often focuses on reducing or eliminating the use of toxic reagents and solvents, and minimizing the generation of hazardous byproducts. For this compound, this could involve exploring alternative precursors or reaction conditions that avoid highly reactive or toxic intermediates.

Process Intensification: Developing more efficient synthetic routes that require less energy, fewer steps, and smaller quantities of materials aligns with sustainability goals. This might involve catalytic approaches or flow chemistry techniques.

Precursor Development: The synthesis of this compound often starts from beryllium chloride and organometallic reagents like Grignard reagents benchchem.com. Future research could explore alternative, potentially less hazardous, precursors or more controlled methods for generating the Be-C bond. The inherent reactivity of this compound (pyrophoric nature) also means that in-situ generation or controlled delivery systems might be explored for specific applications to enhance safety benchchem.com.

Reference Materials and Standards: Efforts to develop certified reference materials (CRMs) for beryllium compounds, focusing on purity and stability data, are crucial for ensuring consistent and safe research and industrial applications benchchem.com.

Unexplored Catalytic Applications and Material Science Frontiers

The unique electronic and structural properties of beryllium compounds, including this compound, position them as candidates for novel catalytic applications and advanced materials.

Catalysis: Organoberyllium compounds are being explored for their potential in catalysis, mimicking the behavior of transition metals in certain bond activation processes rsc.orgresearchgate.netrsc.org. Research into their use in polymerization, organic synthesis, and as Lewis acids in catalytic cycles is ongoing. The development of beryllium complexes with tailored ligands could unlock new catalytic pathways, particularly in areas where traditional transition metal catalysts are less effective or desirable.

Materials Science: The incorporation of beryllium into organic frameworks or its use as a precursor in chemical vapor deposition (CVD) for semiconductor fabrication highlights its role in materials science mdpi.com. Future research may explore the use of this compound and its derivatives in creating novel materials with unique electronic, optical, or mechanical properties. This includes applications in advanced electronics, lightweight alloys, and potentially in fusion energy technologies (e.g., ITER) mdpi.com. The exploration of low-valent beryllium compounds also opens avenues for novel electronic materials and coordination chemistry.

Q & A

Q. What methodologies support the development of reference materials for this compound to enhance cross-study comparability?

- Methodological Answer : Collaborate with multi-institutional consortia to establish purity benchmarks (e.g., Be/C ratio thresholds). Certify materials through round-robin testing and publish detailed protocols for synthesis, storage, and characterization. Archive samples in inert-atmosphere repositories to ensure long-term stability .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies in this compound’s reported vapor pressure values across literature sources?

- Methodological Answer : Replicate experiments using identical equipment (e.g., calibrated bubblers, manometers). Compare environmental conditions (e.g., humidity, altitude) and purity metrics. Publish raw datasets with metadata to enable third-party validation. Apply the FINER criteria to assess study feasibility and relevance .

Q. What frameworks guide the interpretation of conflicting results in this compound-based coating adhesion studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.